N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N7O6S3/c1-5-37(6-2)47(41,42)22-14-11-20(12-15-22)29(40)32-18-27-35-36-31(38(27)24-17-21(43-3)13-16-25(24)44-4)45-19-28(39)34-30-33-23-9-7-8-10-26(23)46-30/h7-17H,5-6,18-19H2,1-4H3,(H,32,40)(H,33,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZDXULRRCIWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N7O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 667.77 g/mol. The compound features multiple functional groups that suggest diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The compound's structure includes:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Triazole ring : Exhibits a wide range of biological activities, including antifungal and anticancer properties.
- Sulfamoyl group : Potentially enhances the compound's interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may possess significant biological activities:
Antimicrobial Properties
The benzo[d]thiazole and triazole moieties are associated with enhanced bioactivity against various pathogens. Compounds with similar structures have shown promising antibacterial and antifungal properties. For instance:
- Thiazole derivatives have been reported to exhibit significant antimicrobial activity against Staphylococcus aureus and other pathogens .
Anticancer Activity
Research indicates that compounds containing thiazole and triazole rings can inhibit cancer cell proliferation. Notably:
- A study found that thiazole-bearing molecules demonstrated cytotoxic effects against human glioblastoma U251 cells with IC50 values ranging from 10–30 µM .
Case Study 1: Anticancer Activity
A recent investigation into thiazole-based compounds revealed that certain derivatives exhibited potent anticancer activity. For example:
- Compound 13 , similar in structure to our target compound, showed equipotent activity against both Bcl-2 Jurkat and A-431 cell lines with IC50 values less than the reference drug doxorubicin .
Case Study 2: Enzyme Inhibition
Compounds structurally related to this compound have been evaluated for their acetylcholinesterase (AChE) inhibitory activity:
- A series of thiazole derivatives demonstrated strong AChE inhibition with IC50 values as low as 2.7 µM .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Molecular docking studies suggest that the compound may effectively bind to target proteins involved in disease pathways.
| Target Protein | Binding Affinity (kcal/mol) | Biological Implication |
|---|---|---|
| AChE | -9.5 | Alzheimer's disease |
| Bcl-2 | -8.7 | Cancer apoptosis |
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, including:
- Thioether formation : Reaction of thiosemicarbazide derivatives with alkyl halides or thiols under basic conditions (e.g., NaOH in aqueous ethanol) to introduce sulfur-containing groups .
- Triazole ring closure : Cyclization using reagents like hydrazine or thiourea in refluxing ethanol, with monitoring via TLC .
- Sulfamoylation : Coupling of the diethylsulfamoyl group using sulfonyl chlorides in dry DMF or DMSO under nitrogen . Optimization : Adjust molar ratios (e.g., 1:1.2 for nucleophile-electrophile pairs), solvent polarity (e.g., acetone for better solubility), and reaction time (3–6 hours for reflux steps) to improve yields .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Confirm the presence of the benzo[d]thiazole (δ 7.2–8.1 ppm for aromatic protons), triazole (δ 8.3–8.5 ppm), and sulfamoyl groups (δ 3.1–3.3 ppm for N,N-diethyl protons) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H]+ at m/z ~650–700) .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution .
- Cytotoxicity assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can computational methods resolve contradictory spectral or bioactivity data?
- DFT calculations : Compare experimental NMR/IR data with theoretical spectra generated via Gaussian 09 or ORCA to validate tautomeric forms or conformational isomers .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) and rationalize discrepancies in IC50 values .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories in GROMACS to identify key binding residues .
Q. What strategies address low yields in sulfamoyl group incorporation?
- Protecting groups : Temporarily shield reactive sites (e.g., triazole NH) with Boc or Fmoc groups during sulfamoylation .
- Catalysis : Use DMAP or pyridine to activate sulfonyl chlorides, enhancing electrophilicity .
- Solvent optimization : Switch to anhydrous DMF with molecular sieves to minimize hydrolysis .
Q. How can SAR studies improve selectivity for antimicrobial vs. cytotoxic effects?
- Substituent variation : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance bacterial membrane penetration .
- Bioisosteric replacement : Substitute the benzo[d]thiazole with a benzimidazole to reduce off-target cytotoxicity .
- Metabolic profiling : Use LC-MS to identify metabolites causing toxicity in hepatic microsomes .
Q. What experimental controls are essential for validating bioactivity in complex media?
- Negative controls : Include DMSO-treated cells and unsubstituted triazole analogs to rule out solvent or scaffold effects .
- Positive controls : Use ciprofloxacin (antibacterial) or doxorubicin (anticancer) to benchmark activity .
- Plasma protein binding assays : Assess compound stability in 10% FBS to confirm bioactivity is not artifactually reduced .
Methodological Challenges
Q. How to reconcile discrepancies between in vitro and in silico binding affinities?
- Protonation state : Adjust ligand charges in docking simulations to match physiological pH (e.g., sulfamoyl group at pH 7.4) .
- Water-mediated interactions : Include explicit water molecules in docking grids to account for hydrogen-bonding networks .
- Free energy perturbation (FEP) : Calculate relative binding energies for mutations (e.g., Val→Ala in active sites) using FEP+ in Schrödinger .
Q. What advanced techniques characterize supramolecular assemblies involving this compound?
- X-ray crystallography : Resolve crystal structures to identify π-π stacking between benzo[d]thiazole and triazole rings .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···O contacts) using CrystalExplorer .
- DSC/TGA : Monitor thermal stability (decomposition >200°C) and phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
